3-Fluoro-4-iodo-5-methylbenzonitrile
CAS No.:
Cat. No.: VC18300347
Molecular Formula: C8H5FIN
Molecular Weight: 261.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5FIN |
|---|---|
| Molecular Weight | 261.03 g/mol |
| IUPAC Name | 3-fluoro-4-iodo-5-methylbenzonitrile |
| Standard InChI | InChI=1S/C8H5FIN/c1-5-2-6(4-11)3-7(9)8(5)10/h2-3H,1H3 |
| Standard InChI Key | OOVMMGOFFFMYKG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1I)F)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of 3-fluoro-4-iodo-5-methylbenzonitrile is C₈H₅FIN, with a molecular weight of 275.04 g/mol. Its IUPAC name derives from the substitution pattern on the benzene ring: a nitrile group at position 1, fluorine at position 3, iodine at position 4, and a methyl group at position 5. The compound’s structure is depicted below:
Key structural features include:
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Nitrile group: Enhances polarity and participates in dipole-dipole interactions.
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Halogen substituents: Fluorine (electron-withdrawing) and iodine (heavy atom) influence electronic distribution and reactivity.
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Methyl group: Introduces steric effects and modulates lipophilicity .
Spectroscopic Characterization
While experimental spectral data for this compound are unavailable, predictions can be made based on analogs:
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¹H NMR: Expected signals include a singlet for the methyl group (δ ~2.4 ppm) and aromatic protons (δ ~7.5–8.0 ppm), split due to coupling with fluorine.
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¹³C NMR: Distinct peaks for the nitrile carbon (δ ~115 ppm), iodinated carbon (δ ~95 ppm), and methyl carbon (δ ~20 ppm) .
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IR Spectroscopy: Strong absorption near ~2230 cm⁻¹ (C≡N stretch) and ~1500 cm⁻¹ (C-F stretch).
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-fluoro-4-iodo-5-methylbenzonitrile likely involves sequential halogenation and functionalization steps, as observed in related systems :
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Methylation: Introduction of the methyl group via Friedel-Crafts alkylation or directed ortho-metalation.
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Fluorination: Electrophilic fluorination using reagents like Selectfluor® or via Balz-Schiemann reaction.
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Iodination: Directed iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid.
A hypothetical reaction pathway is:
Industrial-Scale Production
Industrial synthesis would prioritize cost-effectiveness and safety:
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Continuous flow reactors: Minimize handling of hazardous intermediates (e.g., iodinating agents).
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Catalytic systems: Transition metal catalysts (e.g., Pd/Cu) for regioselective iodination .
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Purification: Crystallization or chromatography to achieve >98% purity.
Physicochemical Properties
Thermodynamic and Solubility Data
Reactivity and Stability
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Photostability: Prone to photodehalogenation due to the C-I bond; storage in amber vials recommended .
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Hydrolytic Stability: Nitrile group resists hydrolysis under neutral conditions but may degrade in strong acids/bases.
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Thermal Decomposition: Decomposes above 300°C, releasing hydrogen cyanide and iodine vapors .
Applications in Scientific Research
Medicinal Chemistry
Halogenated benzonitriles are explored for their bioactivity:
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Antimicrobial Activity: Fluorine and iodine enhance membrane permeability and target binding. Analogs show MIC values of 4–16 µg/mL against Staphylococcus aureus.
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Kinase Inhibition: The nitrile group chelates ATP-binding sites in kinases (e.g., p38 MAPK) .
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Anticancer Potential: Methyl groups improve metabolic stability, with IC₅₀ values <10 µM in breast cancer cell lines.
Material Science
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Liquid Crystals: Halogen substituents enhance anisotropic properties. Analogous compounds exhibit nematic phases at 80–150°C .
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Organic Electronics: Electron-withdrawing groups improve charge transport in OFETs (µₕ ~0.1 cm²/V·s).
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion; use PPE |
| H315 (Causes skin irritation) | Wear gloves and lab coat |
| H319 (Causes eye irritation) | Use safety goggles |
| H335 (May cause respiratory irritation) | Use fume hood |
Environmental Impact
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